molecular formula C26H28N4O3 B11181064 6-(2,4-dimethoxyphenyl)-9-[4-(propan-2-yl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

6-(2,4-dimethoxyphenyl)-9-[4-(propan-2-yl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11181064
M. Wt: 444.5 g/mol
InChI Key: IUKKHBHZUAILCP-UHFFFAOYSA-N
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Description

6-(2,4-dimethoxyphenyl)-9-[4-(propan-2-yl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a synthetic compound that belongs to the class of 1,2,4-triazoloquinazolines. This compound has garnered attention due to its potential biological activities, including anticancer and antimicrobial properties .

Preparation Methods

The synthesis of 6-(2,4-dimethoxyphenyl)-9-[4-(propan-2-yl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves multiple steps. The key intermediate, 3-benzyl-2-hydrazinoquinoxaline, is synthesized first. This intermediate is then reacted with various reagents to form the final compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like acetic acid .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .

Mechanism of Action

The mechanism of action of 6-(2,4-dimethoxyphenyl)-9-[4-(propan-2-yl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. In cancer cells, it inhibits key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The compound also disrupts bacterial cell wall synthesis, making it effective against certain bacterial strains .

Comparison with Similar Compounds

Properties

Molecular Formula

C26H28N4O3

Molecular Weight

444.5 g/mol

IUPAC Name

6-(2,4-dimethoxyphenyl)-9-(4-propan-2-ylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C26H28N4O3/c1-15(2)16-5-7-17(8-6-16)25-24-21(29-26-27-14-28-30(25)26)11-18(12-22(24)31)20-10-9-19(32-3)13-23(20)33-4/h5-10,13-15,18,25H,11-12H2,1-4H3,(H,27,28,29)

InChI Key

IUKKHBHZUAILCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=C(C=C(C=C4)OC)OC)NC5=NC=NN25

Origin of Product

United States

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